molecular formula C19H19N3O2 B10999031 N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B10999031
M. Wt: 321.4 g/mol
InChI Key: UCIJWVACZMGDHP-UHFFFAOYSA-N
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Description

N-{2-[(Phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a phenylacetyl group linked via an ethylamino side chain to the indole scaffold.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-[(2-phenylacetyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C19H19N3O2/c23-18(12-14-6-2-1-3-7-14)20-10-11-21-19(24)16-13-22-17-9-5-4-8-15(16)17/h1-9,13,22H,10-12H2,(H,20,23)(H,21,24)

InChI Key

UCIJWVACZMGDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of indole-3-carboxylic acid with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Structural Modifications and Functional Group Influence

The compound’s phenylacetyl-aminoethyl substituent distinguishes it from analogues with alternative side chains. Key comparisons include:

Compound Substituent Key Structural Feature
N-(3-hydroxypropyl)-indole-3-carboxamide 3-hydroxypropyl Hydrophilic hydroxyl group
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide Furan-2-ylmethyl Heteroaromatic furan ring
Target compound 2-[(phenylacetyl)amino]ethyl Aromatic phenylacetyl group with ethyl linker
  • Hydrophilicity vs.
  • Electron-Donating vs. Aromatic Effects : The furan-2-ylmethyl group (electron-rich heterocycle) in the furan derivatives may facilitate π-π interactions with EGFR’s ATP-binding pocket, while the phenylacetyl group could engage in hydrophobic or stacking interactions .

Biological Activity

N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of specific biological pathways. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound this compound belongs to the indole-3-carboxamide family, which has been extensively studied for their diverse pharmacological properties. The structural modifications at the indole and phenyl rings significantly influence the biological activity of these compounds. The presence of the phenylacetyl group is particularly noteworthy as it enhances interactions with target proteins, potentially increasing efficacy against specific diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. A notable study evaluated a series of indole-2-carboxamide derivatives for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and others. The findings indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.95 - 1.50Inhibition of CDK2 and EGFR
DoxorubicinMCF-71.10Topoisomerase II inhibitor
Compound AMCF-71.05Multi-targeted kinase inhibition

Mechanistic Studies

The mechanism through which this compound exerts its anticancer effects involves the modulation of key signaling pathways. Specifically, studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), both crucial in regulating cell cycle progression and proliferation in cancer cells.

In vitro assays demonstrated that compounds containing the phenethyl moiety significantly enhanced apoptotic activity by activating caspases and altering the expression levels of apoptotic markers such as Bax and Bcl2, indicating a shift towards pro-apoptotic signaling pathways.

Table 2: Apoptotic Marker Activation by Indole Derivatives

CompoundCaspase 3 ActivationCaspase 8 ActivationBax/Bcl2 Ratio
This compoundIncreasedIncreasedFavorable
DoxorubicinIncreasedIncreasedFavorable

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various indole derivatives have revealed critical insights into how modifications affect biological activity. For instance, the introduction of halogen atoms on the phenyl ring has been shown to enhance binding affinity and potency against cancer cell lines.

One study found that compounds with a phenethyl moiety exhibited superior antiproliferative activity compared to those lacking this feature, highlighting the importance of specific structural components in enhancing therapeutic efficacy.

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